molecular formula C18H18N2O5 B4239906 3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide

3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4239906
M. Wt: 342.3 g/mol
InChI Key: JZHQJQIPHGPUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW501516 and is classified as a PPARδ agonist. It has been found to have several biochemical and physiological effects that make it a promising compound for use in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with PPARδ receptors. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, energy homeostasis, and inflammation. Activation of PPARδ by GW501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved endurance and reduced inflammation.
Biochemical and Physiological Effects:
Several biochemical and physiological effects have been observed with the use of 3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide. These effects include increased endurance, improved lipid metabolism, reduced inflammation, and improved insulin sensitivity. These effects make it a promising compound for use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its ability to improve endurance and reduce inflammation, which can be beneficial in studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide in scientific research. One potential direction is the study of its effects on mitochondrial function and biogenesis. Another potential direction is the study of its effects on cancer cells, as it has been found to have anti-tumor properties. Additionally, further research is needed to determine the long-term effects of this compound on the body and its potential use in the treatment of various diseases.
In conclusion, 3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a promising compound for use in scientific research due to its potential applications in various fields. Its ability to improve endurance, lipid metabolism, and reduce inflammation make it a promising compound for use in the treatment of various diseases. However, further research is needed to determine its long-term effects on the body and its potential use in the treatment of various diseases.

Scientific Research Applications

3-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have several beneficial effects on the body, including increased endurance, improved lipid metabolism, and reduced inflammation. These effects make it a promising compound for use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease.

properties

IUPAC Name

3-(4-nitrophenoxy)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-18(19-12-17-5-2-10-24-17)13-3-1-4-16(11-13)25-15-8-6-14(7-9-15)20(22)23/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHQJQIPHGPUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)-1-nitrobenzene

Synthesis routes and methods

Procedure details

Entry 63: 4-(3-Carboxyphenoxy)-1-nitrobenzene was synthesized according to Method A13, Step 2. 4-(3-Carboxyphenoxy)-1-nitrobenzene was coupled with tetrahydrofurfurylamine according to Method A13, Step 3 to give 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)-1-nitrobenzene. According to Method A13 Step 4,4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)-1-nitrobenzene was reduced to 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)aniline to afford the urea.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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